molecular formula C20H20N2O3S B11350100 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(4-methylphenoxy)acetamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B11350100
M. Wt: 368.5 g/mol
InChI Key: RBWIOENAVGVCTQ-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(4-methylphenoxy)acetamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as thionyl chloride, methanol, and various amines, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(4-methylphenoxy)acetamide is unique due to its specific structural features, such as the combination of the thiazole ring and the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C20H20N2O3S/c1-14-3-7-18(8-4-14)25-12-19(23)21-11-16-13-26-20(22-16)15-5-9-17(24-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

RBWIOENAVGVCTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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